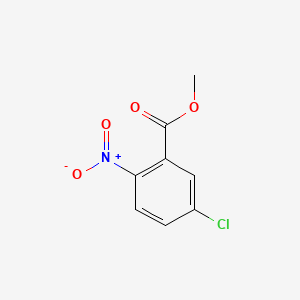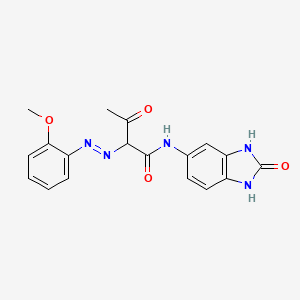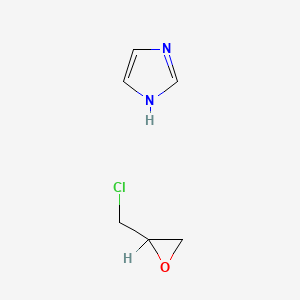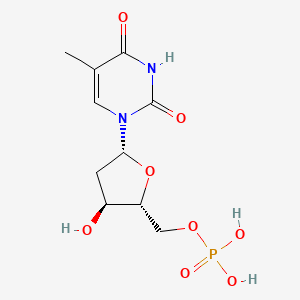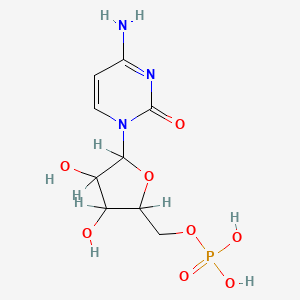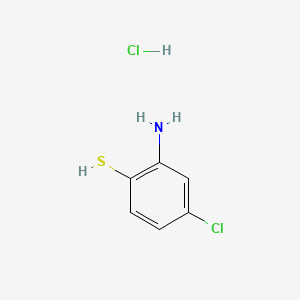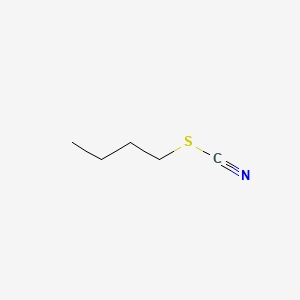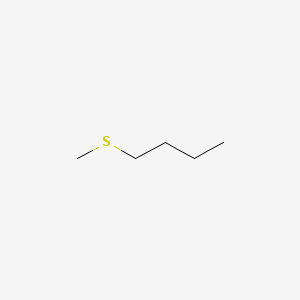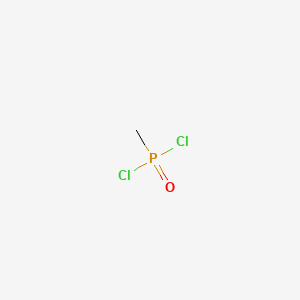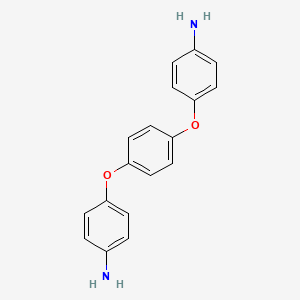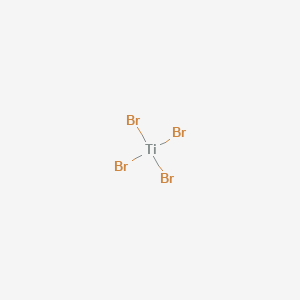
Titanium tetrabromide
説明
Titanium tetrabromide (TiBr4) is a chemical compound with the most volatile transition metal bromide . It is an orange crystalline solid and is a four-coordinated Ti(IV) species known for their high Lewis acidity and high solubility in nonpolar organic solvents .
Synthesis Analysis
Titanium tetrabromide can be synthesized through several methods :Molecular Structure Analysis
The molecular structure of Titanium tetrabromide is tetrahedral . The oxidation number of titanium in titanium tetrabromide is 4 . It is diamagnetic, reflecting the d0 configuration of the metal center .Chemical Reactions Analysis
Titanium tetrabromide forms adducts such as TiBr4(THF)2 and [TiBr5]− . With bulky donor ligands, such as 2-methylpyridine (2-Mepy), five-coordinated adducts form . TiBr4 has been used as a Lewis-acid catalyst in organic synthesis . The tetrabromide and tetrachlorides of titanium react to give a statistical mixture of the mixed tetrahalides, TiBr4−xClx (x = 0-4) .Physical And Chemical Properties Analysis
Titanium tetrabromide is an orange crystalline solid . It has a melting point of 38°C and a boiling point of 234°C . The density of Titanium tetrabromide is 3370 kg/m^3 . It is highly soluble in nonpolar organic solvents .科学的研究の応用
Organic Synthesis Catalyst
Titanium(IV) bromide is widely used as a Lewis acid catalyst in organic synthesis . Its ability to form stable adducts with various organic compounds makes it a valuable reagent for promoting a variety of chemical reactions. For instance, it can react with tetrahydrofuran and 2-methylpyridine to form complexes such as
TiBr4(THF)2\text{TiBr}_4(\text{THF})_2TiBr4(THF)2
andTiBr4(2−MePy)\text{TiBr}_4(2-\text{MePy})TiBr4(2−MePy)
, which are essential in facilitating reactions in synthetic organic chemistry .Formation of Titanium Silicide Thin Films
In the field of materials science, Titanium(IV) bromide is utilized for the formation of titanium silicide thin films on silicon substrates . These thin films are crucial in semiconductor technology, where they serve as conductive layers in microelectronic devices due to their excellent electrical properties and thermal stability.
Biomedical Engineering
Titanium-based compounds, including Titanium(IV) bromide, have significant applications in biomedical engineering . While the specific use of Titanium(IV) bromide in this field isn’t detailed in the search results, titanium compounds are generally known for their biocompatibility, strength, and corrosion resistance, making them ideal for medical implants and prosthetics.
Water Treatment
Titanium(IV) bromide is a highly water-soluble crystalline compound that can be used in water treatment applications . Its solubility and reactivity with contaminants make it a potential candidate for water purification processes, where it can help in removing organic and inorganic impurities.
Crystal Growth Applications
Due to its high solubility and compatibility with lower pH environments, Titanium(IV) bromide can be employed in crystal growth applications . It is particularly useful in the synthesis of certain crystals that require a bromide source in their growth medium.
Synthesis of α-Bromomethylene Aldols
Titanium(IV) bromide can be used to synthesize α-bromomethylene aldols . This is achieved through the Baylis-Hillman reaction, where Titanium(IV) bromide reacts with arylaldehydes and but-3-yn-2-one. The resulting compounds are important intermediates in the production of various pharmaceuticals and fine chemicals.
Safety And Hazards
特性
IUPAC Name |
tetrabromotitanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4BrH.Ti/h4*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZYKBZMAMTNKW-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ti](Br)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TiBr4, Br4Ti | |
| Record name | titanium(IV) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Titanium(IV)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Titanium tetrabromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Titanium_tetrabromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90894990 | |
| Record name | Titanium tetrabromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amber-yellow or orange highly hygroscopic solid; mp = 28.25 deg C; [Merck Index] Orange solid with an acrid odor; mp = 39 deg C; [Alfa Aesar MSDS] | |
| Record name | Titanium tetrabromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21624 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Titanium tetrabromide | |
CAS RN |
7789-68-6 | |
| Record name | Titanium tetrabromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium tetrabromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium tetrabromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Titanium tetrabromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of titanium tetrabromide?
A1: Titanium tetrabromide is represented by the molecular formula TiBr4 and has a molecular weight of 375.5 g/mol.
Q2: What spectroscopic data is available for TiBr4?
A2: [] 81Br nuclear quadrupole resonance (NQR) spectroscopy has been employed to study the structure and bonding in TiBr4. This technique revealed information about bond angles (∠Br–Ti–Br), asymmetry parameters, and the ionic and double-bond characteristics of the Ti–Br bond. [] You can find more information in this research paper:
Q3: How is TiBr4 utilized in organic synthesis?
A3: TiBr4 acts as a Lewis acid catalyst in various organic reactions. It promotes diastereoselective reactions, such as the condensation of arylaldehydes with optically active propiolates. [] Additionally, TiBr4 facilitates the Mukaiyama aldol-Prins cyclization with ketones, efficiently producing substituted tetrahydropyrans, often with high stereoselectivity. []
Q4: What role does TiBr4 play in stereoselective synthesis?
A4: TiBr4 demonstrates efficacy in mediating stereoselective reactions. For instance, it promotes the diastereoselective synthesis of β-amino esters through the reaction of N-tosyl aldimines with ketene bis(trimethylsilyl) acetals. [] It also plays a key role in the diastereoselective pinacol reaction of aldehydes, yielding 1,2-diols with high diastereomeric excess (de). []
Q5: Can you elaborate on the use of TiBr4 in the synthesis of β-D-glucopyranosiduronic acid and its isomers?
A5: Starting from Δ4-uronate monosaccharides, TiBr4 is employed in a multi-step synthesis of β-D-glucopyranosiduronic acid, α-L-idopyranosiduronic acid, and α-L-altropyranosiduronic acid. [, ] The process involves bromination, epoxide formation, and subsequent reduction or rearrangement reactions. [, ]
Q6: What are the applications of TiBr4 in material science?
A6: TiBr4 serves as a precursor for the deposition of titanium-containing materials. It's used in laser chemical vapor deposition (LCVD) to create pure titanium films on substrates like stainless steel. [, ] It is also employed in the atmospheric pressure chemical vapor deposition (APCVD) of titanium nitride (TiN) films. []
Q7: How does laser power influence the deposition of titanium using TiBr4 in LCVD?
A7: [] Increasing laser power leads to a linear increase in peak temperature during LCVD using TiBr4. [] This temperature variation influences the film width and deposition rate of titanium. [] For a deeper understanding, refer to this research:
Q8: What role does pressure play in laser chemical vapor deposition using TiBr4?
A8: [] High pressure environments, up to 3.0 atmospheres, are employed to enhance growth rates during convectively-enhanced laser chemical vapor deposition (LCVD) of titanium from TiBr4. [] This technique enables the fabrication of three-dimensional titanium shapes with controlled deposition rates and material morphologies. []
Q9: How does TiBr4 interact with ligands to form coordination complexes?
A9: TiBr4 readily forms coordination complexes with various ligands, including ethyl cyanoacetate [], thiocyanates, isothiocyanates, and isocyanates []. These complexes often exhibit six-membered ring chelate structures, fulfilling the common coordination number of six for titanium(IV). [, ]
Q10: What types of complexes are formed between TiBr4 and dinitriles?
A10: Depending on the reaction conditions, TiBr4 reacts with dinitriles to form complexes with different stoichiometries: 2TiBr4·L—L, TiBr4·L—L, and TiBr4·2L—L (L—L represents a bidentate dinitrile ligand). [] These variations arise from halogen bridging between titanium atoms and the formation of coordination polymers or chelates. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



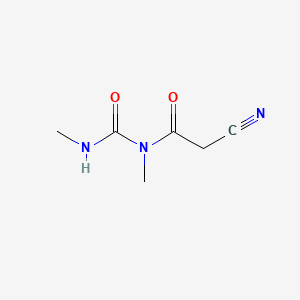
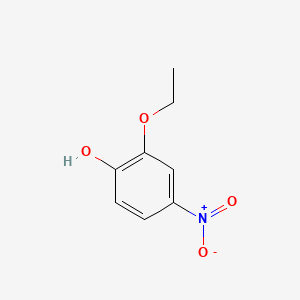
![1-Tetradecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride](/img/structure/B1581400.png)
